Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives are of significant interest in the field of medicinal chemistry due to their potential applications in various therapeutic areas. The compound is structurally related to isoquinoline, a scaffold present in many biologically active molecules. The tert-butyl group is often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.
In the pharmaceutical field, tert-butyl derivatives have been explored for their therapeutic potential. For example, N-tert-butyl isoquine (GSK369796) is a 4-aminoquinoline antimalarial drug candidate designed to be affordable and effective. It was selected based on its in vitro activity against Plasmodium falciparum and in vivo efficacy in rodent malaria models8. Additionally, 2-tert-butylprimaquine (NP-96) is a novel quinoline anti-malarial compound with a superior therapeutic profile compared to primaquine and is devoid of methemoglobin toxicity6.
In chemical synthesis, tert-butyl derivatives are used as intermediates and reagents. An improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been described, employing a modified Pictet-Spengler reaction to achieve high yield and enantiomeric excess1. Moreover, tert-butyl nitrite has been utilized as an oxidant and N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines2. Another compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, has been demonstrated as a chemoselective tert-butoxycarbonylation reagent for amines and phenols4.
The metabolism and toxicological effects of tert-butyl derivatives
The synthesis of tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several key steps:
These synthetic routes allow for high-purity products with minimal byproducts, making them efficient for laboratory settings.
The molecular structure of tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate features several important components:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into the compound's structure. For instance, NMR spectra reveal characteristic peaks corresponding to different hydrogen environments within the molecule .
Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo several significant chemical reactions:
These reactions illustrate the compound's versatility in synthetic chemistry.
The mechanism of action for tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is primarily explored in biological contexts where it may interact with various enzymes or receptors. For instance, its structural features make it a candidate for studying enzyme interactions involved in isoquinoline metabolism.
Research has indicated that derivatives of isoquinolines can exhibit pharmacological properties such as anti-inflammatory and neuroprotective activities. The mechanism often involves modulation of neurotransmitter systems or inhibition of specific enzymes that contribute to disease pathways .
Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits several notable physical and chemical properties:
Analytical techniques such as High-Resolution Mass Spectrometry (HRMS) confirm its molecular weight and purity levels.
This compound has multiple applications across various scientific fields:
Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 188576-49-0) exemplifies a strategically functionalized heterocyclic scaffold central to synthetic and medicinal chemistry. Its molecular architecture integrates three critical components: (1) a partially saturated isoquinoline core conferring planar rigidity, (2) a phenolic hydroxyl group at the C7 position enabling hydrogen bonding and electronic modulation, and (3) a tert-butoxycarbonyl (Boc) group at N2 providing steric protection and synthetic versatility. The molecular formula C₁₄H₁₉NO₃ (MW 249.31 g/mol) features a bicyclic system where the piperidine ring adopts a half-chair conformation, influencing stereoelectronic properties [1] [2].
The Boc group’s electron-withdrawing nature reduces the nitrogen’s basicity (pKa ~5-6), facilitating selective reactions at the hydroxyl site. This protective group also enhances solubility in organic media—critical for multi-step syntheses. Spectroscopic characterization reveals distinct infrared absorptions at 1680–1720 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (phenolic O-H), while nuclear magnetic resonance shows characteristic aromatic proton signals between δ 6.5–7.0 ppm [2] [4].
Table 1: Fundamental Molecular Characteristics
Property | Value/Descriptor |
---|---|
CAS Registry Number | 188576-49-0 |
Molecular Formula | C₁₄H₁₉NO₃ |
Molecular Weight | 249.31 g/mol |
IUPAC Name | tert-Butyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
SMILES | O=C(N1CC₂=C(C=CC(O)=C₂)CC1)OC(C)(C)C |
Storage Stability | Sealed, dry, 2–8°C |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Tetrahydroisoquinoline (THIQ) derivatives exhibit broad bioactivity profiles due to their structural mimicry of endogenous neurotransmitters and enzyme substrates. The 7-hydroxy-substituted variant serves as a synthetic precursor to alkaloids with documented pharmacological effects:
Table 2: Documented Pharmacological Activities of THIQ Analogs
Activity | Mechanistic Insight | Structural Dependence |
---|---|---|
Antitumor | DNA intercalation; Topoisomerase I/II inhibition | C7/C8 electron-donating groups critical |
Antileishmanial | Mitochondrial electron transport disruption | Hydrophobic N-substitutions enhance efficacy |
Antiviral | HIV-1 reverse transcriptase inhibition | Cationic centers required for binding |
Antidepressant | Monoamine oxidase-A inhibition | C1 alkyl chains augment affinity |
The Boc-protected 7-hydroxy derivative enables targeted C7 functionalization—essential for structure-activity relationship studies. Its hydroxyl group serves as an anchor for glycosylation (antitumor anthracyclines) or sulfation (heparin mimetics) [6].
The chemistry of THIQ derivatives originated with early 20th-century alkaloid isolations, culminating in strategic synthetic advances:
Table 3: Historical Development Timeline
Era | Milestone | Impact |
---|---|---|
1911–1920 | Pictet-Spengler reaction developed | Provided foundational synthetic route |
1970–1990 | Antitumor THIQ antibiotics isolated (saframycins) | Validated biological significance |
1995–2010 | Boc protection strategies optimized | Enabled stable intermediates for drug derivatization |
2015–Present | Asymmetric catalytic methods refined | Permitted enantioselective synthesis |
Recent reviews (e.g., Murugesan et al., 2021) highlight the compound’s role as a versatile building block for anticancer and antimicrobial agents, with over 50 derivatives synthesized in the past decade [6]. Commercial availability (e.g., Sigma-Aldrich, Ambeed) since the early 2000s accelerated pharmacological exploration, though the compound remains designated for research use only [2] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: